N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that has garnered attention in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 2,4-difluoroaniline with indole-3-carboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, ensuring high purity and yield. The use of automated systems and advanced analytical techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more complex structures.
Reduction: The compound can be reduced to form simpler derivatives, typically involving the addition of hydrogen.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, but they generally require controlled temperatures, specific solvents, and precise pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex aromatic compounds, while reduction can produce simpler amines or alcohols. Substitution reactions often result in the formation of new derivatives with altered functional groups.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide: shares similarities with other indole-based compounds, such as indole-3-carboxaldehyde and 2,4-difluoroaniline derivatives.
Indole-3-carboxaldehyde: This compound is a key intermediate in the synthesis of various indole derivatives and has similar reactivity.
2,4-difluoroaniline derivatives: These compounds share the difluorophenyl group and exhibit similar chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2O2/c17-9-5-6-14(12(18)7-9)20-16(22)15(21)11-8-19-13-4-2-1-3-10(11)13/h1-8,19H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFSMNEVZLNVSHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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